Aspirin eugenol ester Aspirin eugenol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC1950366
InChI: InChI=1S/C19H18O5/c1-4-7-14-10-11-17(18(12-14)22-3)24-19(21)15-8-5-6-9-16(15)23-13(2)20/h4-6,8-12H,1,7H2,2-3H3
SMILES:
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

Aspirin eugenol ester

CAS No.:

Cat. No.: VC1950366

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Aspirin eugenol ester -

Specification

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name (2-methoxy-4-prop-2-enylphenyl) 2-acetyloxybenzoate
Standard InChI InChI=1S/C19H18O5/c1-4-7-14-10-11-17(18(12-14)22-3)24-19(21)15-8-5-6-9-16(15)23-13(2)20/h4-6,8-12H,1,7H2,2-3H3
Standard InChI Key PVMKDHNAJBHURS-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)CC=C)OC

Introduction

PropertyDescription
Molecular FormulaC₁₉H₁₈O₅
Molecular Weight326.3 g/mol
IUPAC Name(2-methoxy-4-prop-2-enylphenyl) 2-acetyloxybenzoate
CAS Number201052-80-4
Physical AppearanceWhite, odorless crystalline solid
Structure TypeEster compound
Synthesis MethodEsterification of aspirin and eugenol

Pharmacological Activities

Cardiovascular Protective Effects

AEE demonstrates significant cardiovascular protective effects, particularly in the prevention of atherosclerosis and thrombosis. In a hamster model of atherosclerosis induced by a high-fat diet (HFD), AEE significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity and glutathione (GSH/GSSG) ratio in the aorta . These effects indicate AEE's capacity to alleviate oxidative stress, a critical factor in atherosclerosis development.

In thrombosis prevention, AEE was evaluated using the κ-carrageenan-induced rat tail thrombosis model. The compound significantly reduced thrombus length, prothrombin time (PT) values, and fibrinogen (FIB) concentration . Furthermore, AEE demonstrated effects on reducing red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT), and platelets (PLT), suggesting comprehensive hematological benefits .

Anti-inflammatory Effects

AEE exhibits potent anti-inflammatory properties through multiple mechanisms. Studies using lipopolysaccharide (LPS)-induced inflammation models in mice and RAW264.7 cells demonstrated that AEE significantly reduces pro-inflammatory cytokine levels . The compound's anti-inflammatory action is partially attributed to its regulation of arachidonic acid (AA) metabolism, a key mediator in pro-inflammatory responses .

In intestinal inflammation studies, AEE significantly mitigated LPS-induced damage to intestinal barriers in both cell and animal models. The compound increased the expression of tight junction proteins (Occludin, Claudin-1, and zonula occludens-1) while decreasing the expression of inflammatory mediators like nuclear factor-kappa B (NF-κB) and matrix metalloproteinase-9 .

Antioxidative Capabilities

One of AEE's most significant properties is its antioxidative effect. In hydrogen peroxide (H₂O₂)-induced oxidative stress models using human umbilical vein endothelial cells (HUVECs), AEE pretreatment at 1 μM for 24 hours significantly protected cells from apoptosis . The compound ameliorated H₂O₂-induced dysfunctions of the nitric oxide (NO) system, restored calcium homeostasis, and improved energy metabolism by increasing ATP levels .

Pharmacological ActivityKey EffectsStudy ModelsReferences
Cardiovascular ProtectionReduced MDA, increased SOD and GSH/GSSG ratio, decreased thrombus formationHFD-induced atherosclerosis in hamsters, κ-carrageenan-induced thrombosis in rats
Anti-inflammatoryDecreased pro-inflammatory cytokines, regulated AA metabolism, improved intestinal barrier functionLPS-induced inflammation in mice, RAW264.7 cells, and rats
AntioxidativeProtected against H₂O₂-induced apoptosis, restored NO system function, improved calcium homeostasisH₂O₂-treated HUVECs
Gastrointestinal ProtectionReduced irritation to gastrointestinal tract, improved intestinal barrier functionVarious animal and cell models

Molecular Mechanisms of Action

NOS and Nrf2 Signaling Pathways

AEE exerts its vascular protective effects partially through the regulation of nitric oxide synthase (NOS) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways . In the aorta of HFD-fed hamsters, AEE significantly reduced the overexpression of inducible NOS (iNOS) . In HUVECs, AEE counteracted H₂O₂-induced dysfunction of the NO system by decreasing iNOS activity, increasing endothelial NOS (eNOS) activity, and regulating NO production .

Importantly, the inhibitory effect of AEE on iNOS activity and NO production was significantly attenuated in Nrf2-inhibited HUVECs, suggesting that the Nrf2 pathway plays a crucial role in AEE's protective mechanisms against oxidative stress .

ASK1 Pathway Regulation

AEE has been shown to protect vascular endothelium from oxidative injury by mediating the apoptosis signal-regulating kinase-1 (ASK1) pathway . ASK1 is a key player in oxidative stress-induced apoptosis. The research suggests that ASK1 inhibition is vital for AEE's protective effect against H₂O₂-induced apoptosis in vascular endothelial cells .

Arachidonic Acid Metabolism and Inflammatory Signaling

AEE influences inflammatory responses through the regulation of arachidonic acid (AA) metabolism and related inflammatory signaling pathways . Studies using LPS-induced inflammation models demonstrated that AEE affects key enzymes and metabolites in the AA metabolic network. Additionally, AEE modulates inflammatory signaling through the NF-κB and mitogen-activated protein kinases (MAPK) pathways, which are central to the inflammatory response .

Intestinal Barrier Function and Gut Microbiota

Recent research has revealed that AEE positively influences intestinal barrier function and gut microbiota composition . In LPS-induced intestinal inflammation, AEE increased the expression of tight junction proteins while decreasing inflammatory markers. Metagenomic analysis showed that AEE regulates gut flora homeostasis, particularly altering the relative abundance of Firmicutes and Bacteroidetes . This regulation may be related to improvements in glucose and energy metabolism, suggesting broader metabolic benefits of AEE .

Table 3: Key Molecular Targets and Signaling Pathways Modulated by Aspirin Eugenol Ester

Pathway/TargetEffect of AEEPhysiological SignificanceReferences
NOS PathwayDecreased iNOS, increased eNOS activityImproved vascular function, reduced inflammation
Nrf2 SignalingUpregulation of Nrf2Enhanced antioxidant defense
ASK1 PathwayInhibition of ASK1Reduced apoptosis in oxidative stress conditions
NF-κB SignalingDecreased NF-κB expressionReduced inflammatory response
MAPK PathwayModulation of MAPK signalingRegulated inflammatory and stress responses
Gut MicrobiotaAltered Firmicutes/Bacteroidetes ratioImproved intestinal homeostasis and metabolism

Comparative Advantages Over Parent Compounds

Reduced Side Effects

One of the primary advantages of AEE is the reduction of side effects associated with its parent compounds. Through the esterification of aspirin's carboxyl group, AEE significantly reduces the gastrointestinal irritation and bleeding typically caused by aspirin . Similarly, by modifying eugenol's phenolic hydroxyl group, AEE eliminates the pungent odor and improves the stability of eugenol .

Metabolic Considerations

In the body, AEE undergoes catabolism to produce salicylic acid (from aspirin) and eugenol, both of which act synergistically to provide therapeutic benefits . This controlled release may contribute to the compound's improved efficacy and reduced side effects profile.

Table 4: Comparative Advantages of Aspirin Eugenol Ester over Parent Compounds

FeatureAspirinEugenolAspirin Eugenol EsterReferences
Gastrointestinal EffectsIrritation and potential bleedingGenerally safeReduced irritation
StabilityStableUnstable due to phenolic hydroxylImproved stability
OdorMinimalStrong, pungentOdorless
Relative ToxicityHigherHigherLower (0.02× aspirin, 0.27× eugenol)
Therapeutic RangeNarrowerModerateWider

Preclinical Studies and Research Findings

Vascular Protection Studies

Extensive research has been conducted on AEE's vascular protective effects. In HFD-induced atherosclerosis models, AEE significantly improved lipid profiles and reduced oxidative stress markers in the aorta . The compound effectively protected HUVECs from H₂O₂-induced apoptosis and dysfunction at a concentration of 1 μM when administered 24 hours prior to H₂O₂ exposure .

Inflammation and Intestinal Studies

Recent investigations into AEE's effects on inflammation have utilized LPS-induced models in various systems. In mice and RAW264.7 cells, AEE significantly reduced pro-inflammatory cytokine levels and regulated key enzymes in AA metabolism . Studies on intestinal inflammation demonstrated that AEE improved weight loss, diarrhea, intestinal muscle thickness, and intestinal villi damage in rats with LPS-induced inflammation .

Gut Microbiota Research

Metagenomic analysis revealed that AEE treatment alters gut microbiota composition, particularly affecting the Firmicutes/Bacteroidetes ratio. This regulation appears to influence glucose and energy metabolism, suggesting potential applications for AEE in metabolic disorders beyond its established cardiovascular and anti-inflammatory effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator